molecular formula C17H12ClF2N5O4S B6061088 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B6061088
M. Wt: 455.8 g/mol
InChI Key: MIHUWMGYYYQMCR-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Tetrazole Ring: The benzodioxole derivative is then reacted with sodium azide and a suitable electrophile to introduce the tetrazole ring.

    Formation of the Sulfanyl Linkage: The tetrazole derivative is then reacted with a thiol to form the sulfanyl linkage.

    Acetamide Formation: Finally, the compound is reacted with 4-(chlorodifluoromethoxy)aniline to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N5O4S/c18-17(19,20)29-12-4-1-10(2-5-12)21-15(26)8-30-16-22-23-24-25(16)11-3-6-13-14(7-11)28-9-27-13/h1-7H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHUWMGYYYQMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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